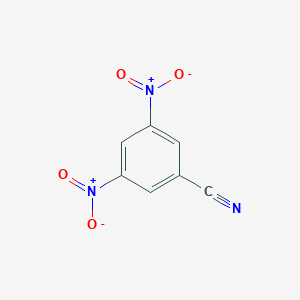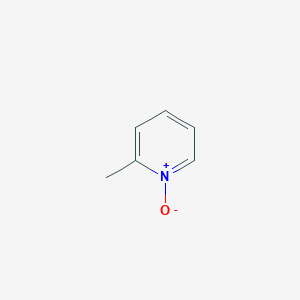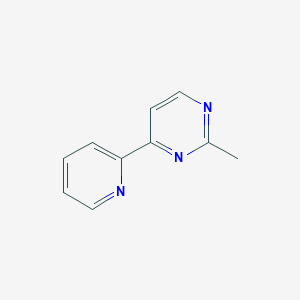
2-Methyl-4-(pyridin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(pyridin-2-yl)pyrimidine, also known as MPP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrimidine derivative that contains a pyridine ring, making it a potential candidate for various applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(pyridin-2-yl)pyrimidine is mainly attributed to its ability to inhibit the activity of protein kinase CK2. CK2 is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-Methyl-4-(pyridin-2-yl)pyrimidine has been shown to bind to the ATP-binding site of CK2 and inhibit its activity, leading to the disruption of various signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects
2-Methyl-4-(pyridin-2-yl)pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-Methyl-4-(pyridin-2-yl)pyrimidine has also been shown to inhibit the expression of various pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, 2-Methyl-4-(pyridin-2-yl)pyrimidine has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus, making it a potential candidate for antiviral therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Methyl-4-(pyridin-2-yl)pyrimidine is its potent inhibitory activity against CK2, which makes it a promising candidate for cancer therapy. 2-Methyl-4-(pyridin-2-yl)pyrimidine has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe and effective compound for further development. However, one of the limitations of 2-Methyl-4-(pyridin-2-yl)pyrimidine is its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties. Therefore, further studies are needed to improve the solubility and formulation of 2-Methyl-4-(pyridin-2-yl)pyrimidine for clinical applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Methyl-4-(pyridin-2-yl)pyrimidine. One of the potential applications of 2-Methyl-4-(pyridin-2-yl)pyrimidine is in the development of novel cancer therapies. 2-Methyl-4-(pyridin-2-yl)pyrimidine has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, making it a promising candidate for further studies. Additionally, 2-Methyl-4-(pyridin-2-yl)pyrimidine has been shown to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis C virus, suggesting its potential as a broad-spectrum antiviral agent. Moreover, the development of 2-Methyl-4-(pyridin-2-yl)pyrimidine analogs and derivatives may lead to the discovery of more potent and selective inhibitors of CK2 with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-Methyl-4-(pyridin-2-yl)pyrimidine can be achieved through different methods. One of the most common methods is the condensation reaction between 2-aminopyridine and 2-chloro-4-methylpyrimidine under basic conditions. The reaction can be carried out in various solvents, including ethanol, methanol, or water. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(pyridin-2-yl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral activities. 2-Methyl-4-(pyridin-2-yl)pyrimidine has been identified as a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of various cellular processes such as cell proliferation and apoptosis. 2-Methyl-4-(pyridin-2-yl)pyrimidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
25194-63-2 |
|---|---|
Produktname |
2-Methyl-4-(pyridin-2-yl)pyrimidine |
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
2-methyl-4-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9/h2-7H,1H3 |
InChI-Schlüssel |
JYQGKGKUSWYLIW-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
Kanonische SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



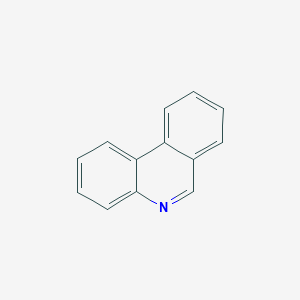
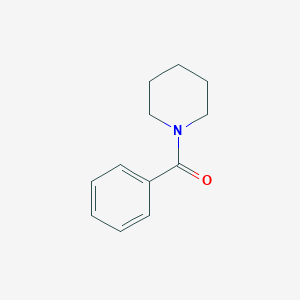
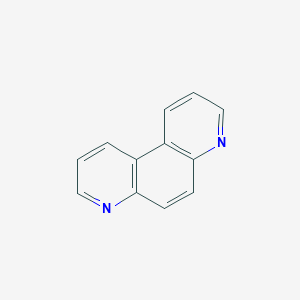

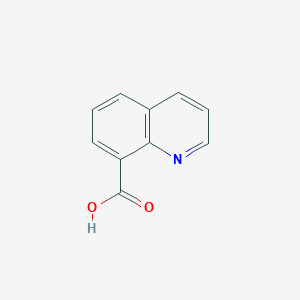
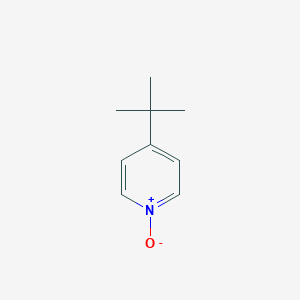
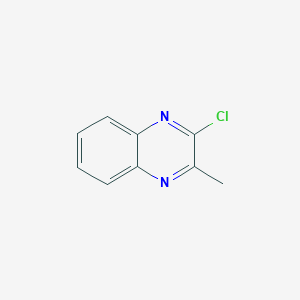

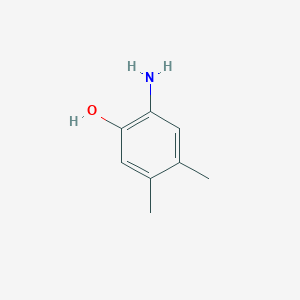
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
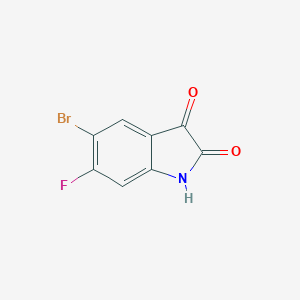
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
